6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is an organic compound with the molecular formula and a CAS number of 66490-32-2. This compound is classified as a derivative of benzo[b]thiophene, which is a heterocyclic aromatic compound containing sulfur. It is primarily studied for its potential antitumor properties and its interaction with specific cellular pathways, particularly in the context of cancer research.
The synthesis of 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves the chlorination of 3-methylbenzo[b]thiophene-2-carboxylic acid. A common method for this synthesis employs thionyl chloride as the chlorinating agent under reflux conditions. The reaction can be summarized as follows:
This method yields 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid as a solid product, which can be further purified through recrystallization techniques .
The molecular structure of 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid features a chlorine atom and a methyl group attached to the benzo[b]thiophene ring system. The compound's structure can be visualized as follows:
6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives with potential applications .
The primary target for 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in regulating apoptosis (programmed cell death). The mechanism of action involves:
These actions contribute to its potential as an antitumor agent .
6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has significant scientific uses, particularly in medicinal chemistry:
The molecular architecture of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid positions it within medicinally privileged chemical space. Its core consists of a benzo-fused thiophene system bearing three strategic substituents:
Carboxylic Acid at C2: This ionizable functionality (predicted pKa ≈ 2.37 [4]) enables salt formation, influences crystal packing, and provides a synthetic handle for amidation or esterification reactions critical for prodrug development. The carboxylic acid group participates in hydrogen-bonding networks that influence solid-state organization and solubility parameters, with the molecule exhibiting limited aqueous solubility typical of aromatic carboxylic acids.
Chlorine at C6: The strongly electron-withdrawing chlorine atom (σₚₐᵣₐ = 0.23) creates a regional electron deficiency that profoundly impacts the compound's electronic distribution. This modification enhances the ring system's susceptibility to nucleophilic aromatic substitution under activating conditions and influences the acidity of the carboxylic acid moiety through through-bond electronic effects.
Methyl Group at C3: The electron-donating methyl substituent (σₘ = -0.04) provides stereoelectronic contrast to the chlorine, creating a push-pull polarization across the π-system. This intramolecular charge transfer character manifests in unique UV-Vis absorption profiles that potentially benefit optoelectronic applications [2].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions | Source References |
---|---|---|---|
Molecular Formula | C₁₀H₇ClO₂S | - | [1] [9] |
Molecular Weight | 226.68 g/mol | - | [2] [4] |
Melting Point | 270-277°C | Lit. | [2] [4] |
271-275°C | Lit. | [10] | |
Predicted Density | 1.474 g/cm³ | Computational | [4] |
Spectral Fingerprint | InChIKey: QEINRGCVGFKPIW | Standard | [3] [9] |
SMILES: CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)O | - | [9] |
The solid-state organization of this compound exhibits polymorphism sensitivity, with different crystallization conditions yielding distinct crystalline forms that demonstrate varied melting profiles within the 270-277°C range [2] [10]. This structural versatility enables precise modification of bulk properties for specific applications, particularly in pharmaceutical formulation where crystalline phase impacts bioavailability.
The documented investigation of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid emerged from broader benzothiophene chemistry research during the mid-20th century, with significant milestones:
Patent Literature (1970s-1980s): The compound first appeared as an intermediate in patents covering non-steroidal anti-inflammatory drugs (NSAIDs), particularly benzothiophene analogs of fenclozic acid. Early synthetic routes focused on cyclization of chlorinated thioglycolic anilides or transition-metal catalyzed coupling approaches [2].
Regulatory Recognition (1990s): Assignment of standardized identifiers established its research legitimacy:
Application Expansion (2000s-Present): Contemporary research diversified the compound's utility across three domains:
Table 2: Evolution of Primary Research Applications
Decade | Primary Application Focus | Key Advancements | Commercial Availability |
---|---|---|---|
1970-1990 | Anti-inflammatory Agents | NSAID analog synthesis | Research chemical (limited) |
1990-2010 | Anticancer Scaffolds | Kinase inhibitor core development | Catalog item (≥97% HPLC purity) [2] |
2010-2025 | Functional Materials | Organic electronic components; analytical standards | Global distribution (mg to kg scale) [3] [5] |
Commercial availability has expanded significantly since 2010, with current pricing reflecting pharmaceutical-grade purity requirements: $54-$83.30/gram at research quantities (100mg-5g) from major suppliers including Sigma-Aldrich, ChemImpex, and Santa Cruz Biotechnology [4] [5] [10]. This accessibility has accelerated its adoption across disciplines, though significant knowledge gaps remain.
Despite decades of investigation, fundamental and applied research challenges persist:
Mechanistic Ambiguities in Bioactivity: While extensively employed as a building block in drug discovery, the specific pharmacophoric contributions of the intact molecular framework remain poorly delineated. Research must establish whether observed activities derive from the parent compound or its metabolic derivatives. The structure-activity relationship (SAR) around the chlorine position requires systematic investigation through isosteric replacement studies comparing 6-chloro, 5-chloro, and 4-chloro regioisomers – research notably absent from current literature [2] [4].
Synthetic Methodology Limitations: Existing routes to 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid suffer from three drawbacks:
Ecological and Metabolic Fate Data Absence: No published studies address environmental persistence, bioaccumulation potential, or degradation pathways of this compound. Similarly, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling remains unpublished despite the molecule's pharmaceutical intermediate status. These knowledge gaps impede accurate risk assessment during scale-up activities.
Computational Chemistry Discrepancies: Significant variations exist between predicted (e.g., COSMO-RS, DFT) and experimentally determined physicochemical parameters:
Addressing these knowledge gaps requires coordinated multidisciplinary research with emphasis on:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1